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Compound of Interest

Compound Name: TAN-67
Cat. No.: B1243400
Get Quote
. J

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and experimental use of
TAN-67, a potent and selective non-peptidic delta-opioid receptor (6-OR) agonist. The
levorotatory enantiomer, (-)-TAN-67, is the pharmacologically active form responsible for its
analgesic and neuroprotective effects.

Chemical and Physical Properties

TAN-67, also known as SB-205607, is a non-peptidic agonist with high selectivity for the &-
opioid receptor. Proper handling and storage are crucial for maintaining its stability and activity.
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Property Value Reference

3-[(4aS,12aR)-2-methyl-

1,3,4,5,12,12a-
IUPAC Name ) o --INVALID-LINK--
hexahydropyrido[3,4-b]Jacridin-
4a-yllphenol
CAS Number 148545-09-9 --INVALID-LINK--
Molecular Formula C23H24N20 --INVALID-LINK--
Molecular Weight 344.45 g/mol --INVALID-LINK--

Dihydrobromide salt is a
Form common commercially N/A

available form.

Soluble in DMSO (5 mg/mL
with sonication). Use freshly

Solubility opened, anhydrous DMSO for MedChemExpress
best results as the compound

is hygroscopic.

Store at -80°C for long-term
(months) or -20°C for short-

Storage term (weeks) in a sealed MedChemExpress
container, protected from

moisture.

In Vitro Experimental Protocols
Stock Solution Preparation

e To prepare a 10 mM stock solution of TAN-67 dihydrobromide (MW: 506.38 g/mol for the
dihydrobromide salt), weigh out 5.06 mg of the compound and dissolve it in 1 mL of
anhydrous DMSO.

» Use sonication to ensure complete dissolution.
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 Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and
store at -80°C.

Recommended Cell Lines

o Chinese Hamster Ovary (CHO) cells stably expressing the human or mouse &-opioid
receptor (hd-OR or md-OR).

o Human Embryonic Kidney (HEK) 293 cells transiently or stably expressing the &-opioid
receptor.

These cell lines are commonly used due to their low endogenous opioid receptor expression
and robust growth characteristics, making them ideal for studying the effects of 8-OR agonists.

Forskolin-Stimulated cAMP Accumulation Assay

This assay is a primary method to determine the agonist activity of TAN-67 at the d-opioid
receptor, which is a Gi/o-coupled receptor that inhibits adenylyl cyclase.

Materials:

e CHO or HEK293 cells expressing the d-opioid receptor
e Cell culture medium (e.g., DMEM/F12)

e Serum-free medium

o 3-isobutyl-1-methylxanthine (IBMX)

e Forskolin

e (-)-TAN-67

e CAMP assay kit (e.g., LANCE Ultra cAMP Kit, HTRF cAMP Assay, or similar)

96-well or 384-well white opaque plates

Protocol:
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o Cell Plating: Seed the 3-OR expressing cells into 96-well or 384-well plates at a density that
will result in a confluent monolayer on the day of the assay. Culture for 24-48 hours.

e Pre-incubation: On the day of the assay, remove the growth medium and replace it with
serum-free medium containing a phosphodiesterase inhibitor such as 0.5 mM IBMX.
Incubate for 30 minutes at 37°C.

o Agonist Treatment: Add varying concentrations of (-)-TAN-67 to the wells. A typical
concentration range to test would be from 1 pM to 10 uM to generate a full dose-response
curve.

o Forskolin Stimulation: Add forskolin to all wells (except for the basal control) to a final
concentration that elicits a submaximal stimulation of cAMP production (e.g., 1-10 puM, this
should be optimized for the specific cell line).

e Incubation: Incubate the plate for 15-30 minutes at 37°C.

o Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels
according to the manufacturer's protocol of the chosen cAMP assay Kkit.

o Data Analysis: Plot the cCAMP concentration against the log of the (-)-TAN-67 concentration.
The data should be fitted to a sigmoidal dose-response curve to determine the ECso value.
(-)-TAN-67 has a reported ECso of approximately 1.72 nM for the inhibition of forskolin-
stimulated cAMP accumulation at human &-opioid receptors.[1]

B-Arrestin Recruitment Assay

This assay measures the recruitment of 3-arrestin to the activated &-opioid receptor, a key
event in receptor desensitization and G-protein independent signaling.

Materials:

o HEK?293 cells co-expressing the d-opioid receptor and a B-arrestin fusion protein (e.g.,
PathHunter® (3-Arrestin assay from DiscoveRx or similar technology).

e Cell culture medium.

o Assay buffer.
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o (-)-TAN-67.

o Detection reagents for the specific assay system.

» White opaque 384-well plates.

Protocol:

e Cell Plating: Seed the engineered HEK293 cells into 384-well plates and culture overnight.

o Compound Addition: Add a range of concentrations of (-)-TAN-67 to the wells.

e Incubation: Incubate the plate at 37°C for 60-90 minutes.

» Detection: Add the detection reagents according to the manufacturer's protocol.

o Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.

o Data Analysis: Plot the signal against the log of the (-)-TAN-67 concentration and fit to a
dose-response curve to determine the ECso for B-arrestin recruitment.

In Vivo Experimental Protocols
Animal Models

e Mice are commonly used for in vivo studies of TAN-67. C57BL/6J mice have been used in
studies of ischemic stroke.

Formulation and Administration

e Solubilization: For intravenous (i.v.) administration, TAN-67 dihydrobromide can be dissolved
in sterile saline (0.9% NaCl).

» Dosage: In a mouse model of ischemic stroke, TAN-67 has been administered intravenously
at doses ranging from 1.5 to 4.5 mg/kg.[2] The optimal dose should be determined for each
specific experimental model and endpoint.

Mechanism of Action and Signaling Pathways
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TAN-67 is a selective agonist for the d-opioid receptor. Its binding to the receptor initiates
downstream signaling cascades.

G-Protein Dependent Signaling

Upon binding of (-)-TAN-67, the &-opioid receptor, a Gi/o-coupled GPCR, undergoes a
conformational change. This leads to the dissociation of the G-protein heterotrimer into Gai/o
and Gy subunits. The activated Gai/o subunit inhibits adenylyl cyclase, leading to a decrease
in intracellular cyclic AMP (cCAMP) levels. This is the primary mechanism for its observed effects
in the forskolin-stimulated cCAMP assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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